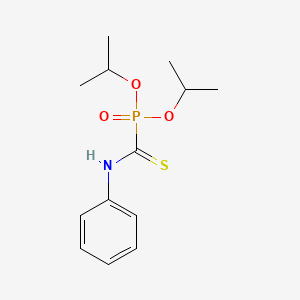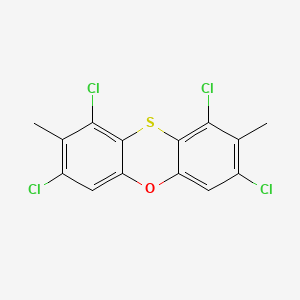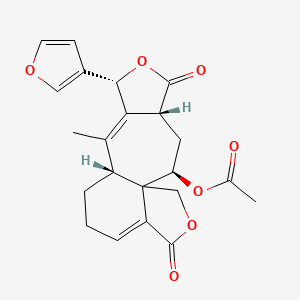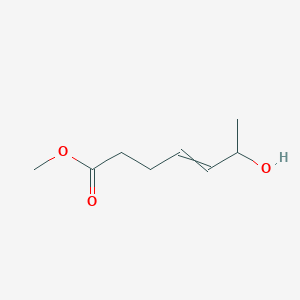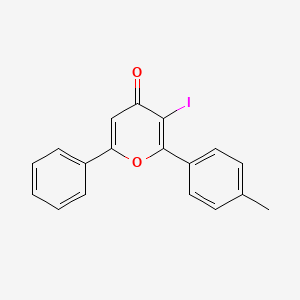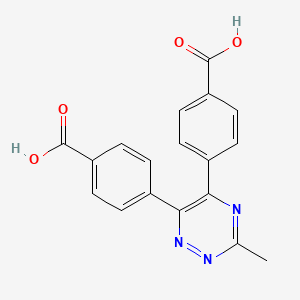
4,4'-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a triazine ring substituted with a methyl group and two benzoic acid moieties. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium carbonate as a base in an ice bath.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with molecular targets and pathways. The triazine ring can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Similar structure but contains a tetrazine ring instead of a triazine ring.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for activation of carboxylic acids.
Uniqueness
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
109424-71-7 |
|---|---|
Molekularformel |
C18H13N3O4 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
4-[6-(4-carboxyphenyl)-3-methyl-1,2,4-triazin-5-yl]benzoic acid |
InChI |
InChI=1S/C18H13N3O4/c1-10-19-15(11-2-6-13(7-3-11)17(22)23)16(21-20-10)12-4-8-14(9-5-12)18(24)25/h2-9H,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
CGTIZXZPQUDMRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N=N1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
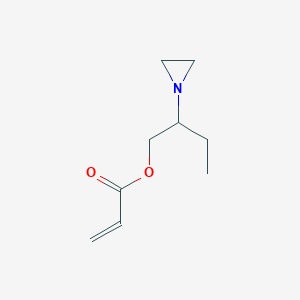
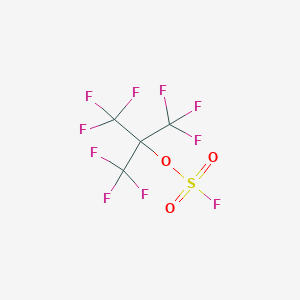
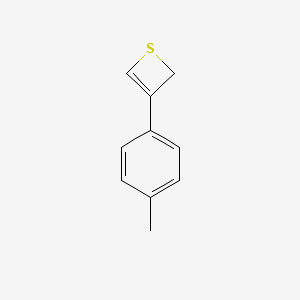
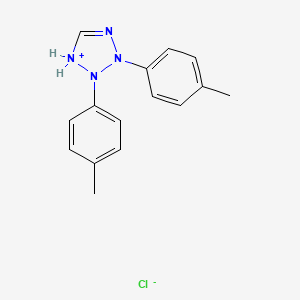
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

